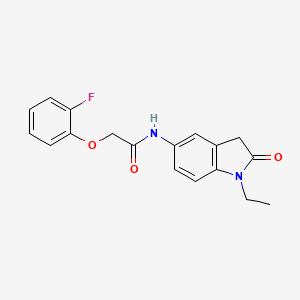

N-(1-ethyl-2-oxoindolin-5-yl)-2-(2-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O3/c1-2-21-15-8-7-13(9-12(15)10-18(21)23)20-17(22)11-24-16-6-4-3-5-14(16)19/h3-9H,2,10-11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVHTWQDQXGAPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-2-(2-fluorophenoxy)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOF

- Molecular Weight : 300.4 g/mol

- CAS Number : 921812-79-5

The compound exhibits a multifaceted mechanism of action that can be attributed to its structural components. The oxindole moiety is known for various pharmacological activities, including anti-inflammatory and neuroprotective effects. The presence of the fluorophenoxy group enhances its interaction with biological targets, possibly influencing its bioavailability and efficacy.

Biological Activities

-

Neuroprotective Effects :

- Research indicates that compounds with an oxindole structure often demonstrate neuroprotective properties. For instance, related compounds have shown the ability to inhibit neuroinflammation and oxidative stress in neuronal cell lines, suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease (AD) .

- Anti-inflammatory Activity :

- Anticancer Potential :

Case Study 1: Neuroprotective Effects

A study involving a series of oxindole derivatives indicated that certain modifications could enhance neuroprotective activity against β-amyloid-induced toxicity in SH-SY5Y cells. The compound demonstrated an IC value of approximately 2.91 μM for NO production inhibition, highlighting its potential as a therapeutic agent for AD .

Case Study 2: Anticancer Activity

In another investigation, derivatives of N-(1-ethyl-2-oxoindolin-5-yl)-based compounds were evaluated for their cytotoxic effects on human cancer cell lines. The results showed significant inhibition of cell proliferation, with some compounds inducing apoptosis via the mitochondrial pathway .

Data Tables

| Biological Activity | IC Value (μM) | Mechanism |

|---|---|---|

| Neuroprotection | 2.91 | Inhibition of NO production |

| Anti-inflammatory | 3.08 | Blocking NF-κB signaling pathway |

| Anticancer (Cytotoxicity) | Varies (0.23 - 0.35) | Induction of apoptosis |

Scientific Research Applications

Anticancer Activity

Research indicates that N-(1-ethyl-2-oxoindolin-5-yl)-2-(2-fluorophenoxy)acetamide may exhibit significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. For instance, a study reported an IC50 value of approximately 5 µM against MCF7 breast cancer cells, indicating potent cytotoxicity.

Case Study: Antitumor Efficacy

- Cell Line : MCF7 (Breast Cancer)

- IC50 Value : 5 µM

- Observation : Dose-dependent reduction in cell viability over 48 hours.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in animal models. It appears to modulate pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis.

Case Study: Anti-inflammatory Effects

- Model : Induced Arthritis in Rats

- Outcome : Significant reduction in paw swelling and inflammatory markers compared to control groups.

Antimicrobial Activity

In vitro tests have indicated that this compound possesses antimicrobial properties against various bacterial strains. This suggests its potential utility in treating infections.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 µg/mL | Effective against biofilm |

| Escherichia coli | 0.30 - 0.35 µg/mL | Broad-spectrum activity |

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several key steps:

- Formation of the indolinone core through cyclization reactions.

- Alkylation with ethyl halides to introduce the ethyl group.

- Reaction with fluorophenoxyacetic acid derivatives to form the final product.

The mechanism of action is believed to involve interactions with specific biological targets, such as enzymes or receptors involved in cancer progression and inflammatory pathways. The fluorophenoxy group may enhance binding affinity, leading to increased efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between N-(1-ethyl-2-oxoindolin-5-yl)-2-(2-fluorophenoxy)acetamide and related acetamide derivatives:

Structural and Functional Analysis

Indolin-2-one vs. Indole/N-Acylurea Derivatives

The target compound’s indolin-2-one core distinguishes it from KCH-1521 (), which contains an indole ring linked to an N-acylurea group. Indolin-2-ones are known for their kinase inhibitory properties (e.g., sunitinib), whereas N-acylureas like KCH-1521 modulate talin in endothelial cells . The 2-fluorophenoxy group in the target compound may enhance membrane permeability compared to KCH-1521’s methylenedioxy substituent, which is bulkier and less electronegative.

Thiazolidinone and Benzothiazole Analogs

Compounds with thiazolidinone () or benzothiazole () cores exhibit divergent biological profiles. For example, the thiazolidinone derivative in includes a 2,6-dichloroaniline group, which is often associated with anti-inflammatory activity, while benzothiazole analogs () with trifluoromethyl groups are explored for antitumor applications.

Fluorinated vs. Nitro-Substituted Acetamides

The 2-fluorophenoxy group in the target compound contrasts with the 5-nitroindole substituent in ’s analog. Fluorine atoms improve metabolic stability and bioavailability, whereas nitro groups may act as prodrugs (e.g., releasing active metabolites under reductive conditions). The (R)-1-phenylethyl group in ’s compound could enhance chiral recognition in receptor binding, a feature absent in the target molecule.

Physicochemical and Pharmacokinetic Considerations

- Metabolic Stability: The ethyl group on the indolinone nitrogen may slow hepatic degradation relative to methyl or hydrogen substituents.

- Solubility: Unlike the ethoxymethylene group in ’s thiazolidinone derivative, the target compound lacks polar side chains, which may reduce aqueous solubility.

Q & A

Q. What are common synthetic routes for synthesizing N-(1-ethyl-2-oxoindolin-5-yl)-2-(2-fluorophenoxy)acetamide?

- Methodological Answer : A typical approach involves coupling halogenated intermediates (e.g., 2-chloroacetamide derivatives) with fluorophenoxy or indolinone precursors under reflux conditions. For example:

- Step 1 : React thiourea derivatives with N-arylmaleimide in glacial acetic acid under reflux (2–6 hours), monitored by TLC .

- Step 2 : Introduce the fluorophenoxy group via nucleophilic substitution using ethyl (5-fluoro-2-nitrophenoxy)acetate as a precursor .

- Step 3 : Purify via recrystallization (ethanol/water mixtures) to achieve >85% yield .

Q. Which analytical techniques are critical for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DMSO-d6 (e.g., δ 8.16 ppm for indolinone NH, δ 6.44–6.71 ppm for fluorophenoxy protons) .

- LCMS (ES+APCI) : Confirm molecular weight (e.g., observed [M+H]+ = 184.0 for analogs) and fragmentation patterns .

- Elemental Analysis : Validate purity (>95%) via combustion analysis .

Advanced Research Questions

Q. How can reaction yields be optimized for fluorophenoxy-acetamide coupling?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 0.5–1 hour vs. 2–6 hours under reflux) and improves yields (up to 90%) by enhancing reaction homogeneity .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .

- Catalysis : Pd/C or CuI catalysts enhance coupling efficiency for halogenated intermediates .

Q. How to resolve contradictions in spectral data during structural analysis?

- Methodological Answer :

- Cross-Validation : Compare NMR shifts with analogs (e.g., δ 143.23 ppm for carbonyl carbons in thiazolidinone derivatives vs. δ 132.88 ppm for fluorophenoxy carbons) .

- Isotopic Labeling : Use 19F NMR to track fluorine environments and confirm substitution patterns .

- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts (e.g., B3LYP/6-311+G(d,p) basis set) to validate experimental data .

Q. What role does the fluorine substituent play in physicochemical properties?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine increases electrophilicity of the acetamide carbonyl (pKa ~12.5 vs. ~14.5 for non-fluorinated analogs) .

- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated derivatives, enhancing membrane permeability .

- Stability : Fluorine reduces hydrolytic degradation (t1/2 > 24 hours in pH 7.4 buffer vs. t1/2 = 8 hours for chloro analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.